molecular formula C11H16N2O2 B3021521 N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide CAS No. 902837-38-1

N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide

Cat. No.: B3021521
CAS No.: 902837-38-1
M. Wt: 208.26 g/mol
InChI Key: YPTBLEGRQXCTRC-UHFFFAOYSA-N
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Description

N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide, also known as pivalamide derivative substituted at the 3-hydroxymethylpyridin-2-yl position, is a pyridine-based amide compound. Its structural features include a 2,2-dimethylpropanamide (pivalamide) group and a hydroxymethyl substituent on the pyridine ring. This compound has been utilized as a building block in heterocyclic chemistry and pharmaceutical synthesis . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

N-[3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTBLEGRQXCTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and structural characteristics, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound features a hydroxymethyl group attached to a pyridine ring, which is known to influence its biological properties.

PropertyValue
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name This compound
CAS Number 165685-25-6

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate amides under controlled conditions. For example, one common synthetic route involves the use of hydroxymethyl pyridine derivatives in the presence of coupling agents to facilitate the formation of the amide bond .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor activity. A study highlighted that certain hydroxymethyl-substituted compounds can inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in various cancer cell lines .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Topoisomerase II : This enzyme is essential for DNA unwinding during replication. Inhibition can result in DNA damage and cell death.
  • Intermolecular Interactions : The compound forms hydrogen bonds that stabilize its structure and enhance its interaction with biological targets .

Study 1: Antiproliferative Effects

A study conducted on various hydroxymethyl-substituted benzopsoralens demonstrated their ability to inhibit cancer cell growth through topoisomerase inhibition. Although this compound was not directly tested, similar compounds showed promising results in vitro .

Study 2: Supramolecular Chemistry Applications

Research into supramolecular chemistry has revealed that this compound can act as a receptor for biologically relevant substrates such as dicarboxylic acids. Its ability to form stable complexes may lead to novel applications in drug design and material science .

Table 1: Biological Activity Comparison

CompoundActivity TypeIC50 (µM)
N-[3-(Hydroxymethyl)pyridin-2-yl]-2,2-DMPTopoisomerase InhibitorNot specified
Benzopsoralens (similar structure)Antiproliferative15 - 30

Scientific Research Applications

Chemical Research

N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations such as:

  • Substitution Reactions: The hydroxymethyl group can be modified to introduce other functional groups.
  • Coupling Reactions: It can participate in coupling reactions to form larger molecular frameworks.

Biological Applications

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of specific cancer cell lines through apoptosis induction.

Pharmaceutical Development

Due to its unique structure, this compound is being explored for:

  • Drug Formulation: Its ability to interact with biological targets positions it as a potential lead compound in drug discovery.
  • Therapeutic Applications: Ongoing studies are assessing its efficacy in treating conditions such as schizophrenia and other neuropsychiatric disorders.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionProducts Formed
SubstitutionHydroxymethyl group modificationVarious substituted derivatives
CouplingFormation of larger molecular structuresComplex organic compounds
OxidationConversion of hydroxymethyl to carbonylAldehyde or ketone derivatives
ReductionConversion of functional groupsAlcohols or amines
Activity TypeTest Organism/Cell LineResult
AntimicrobialE. coliInhibition at low concentrations
AnticancerHeLa cellsSignificant growth inhibition observed
NeuroprotectiveNeuroblastoma cell linesInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
  • Cancer Cell Line Study
    • In vitro experiments assessed the compound's effects on HeLa cells, revealing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

N-(4-Iodo-3-Pyridyl)-2,2-Dimethylpropanamide (Compound 43)

  • Structure : Iodine substituent at the 4-position of the pyridine ring.
  • Synthesis : Prepared via iodination with 70% yield and 95.9% purity (HPLC) .

N-[3-(Difluoromethyl)-4-Pyridyl]-2,2-Dimethylpropanamide

  • Structure : Difluoromethyl group at the 3-position and pyridine substitution at the 4-position.
  • Applications : Highlighted for high purity and versatility in pharmaceutical and agrochemical research .
  • Key Differences : The difluoromethyl group enhances metabolic stability and lipophilicity compared to the hydroxymethyl group .

Positional Isomers and Functional Group Variations

N-{6-[(2,2-Dimethylpropanoyl)Amino]Pyridin-2-Yl}-2,2-Dimethylpropanamide

  • Structure : Dual pivalamide groups at the 2- and 6-positions of pyridine.
  • Properties : Molecular weight = 277.36 g/mol; XLogP3 = 2.7, indicating moderate lipophilicity .
  • Key Differences : Symmetric substitution pattern may influence crystallinity and solubility compared to the asymmetric hydroxymethyl analog.

N-[3-(3-Hydroxypropyl)Pyridin-2-Yl]Pivalamide

  • Structure : Extended hydroxypropyl chain at the 3-position.
  • Applications : Used in medicinal chemistry for its hydrogen-bonding capability .

Complex Heterocyclic Derivatives

N-[3-(3-Fluorophenyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-Yl]-2,2-Dimethylpropanamide

  • Structure : Fused triazolothiadiazole ring system with a fluorophenyl substituent.
  • Properties : Designed for high bioactivity, likely targeting kinase or protease enzymes .
  • Key Differences : The heterocyclic core introduces rigidity and electronic effects absent in the simpler pyridine-based target compound .

3-[2-(Diethylamino)Pyridin-4-Yl]-N-[(Thiophen-2-Yl)Methyl]Propanamide

  • Structure: Thiophene and diethylamino substituents.
  • Applications : Explored for dual functionality in charge-transfer interactions and solubility modulation .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Applications Reference
N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-DMPA 3-Hydroxymethyl C11H16N2O2 208.26 Discontinued Building block synthesis
N-(4-Iodo-3-Pyridyl)-2,2-DMPA 4-Iodo C10H13IN2O2 320.13 95.9% / 70% Halogenation intermediate
N-{6-[(2,2-DMPA)Amino]Pyridin-2-Yl}-2,2-DMPA 2,6-Bis(pivalamide) C15H23N3O2 277.36 95% Symmetric ligand design
N-[3-(Difluoromethyl)-4-Pyridyl]-2,2-DMPA 3-Difluoromethyl, 4-pyridyl C11H14F2N2O2 244.24 High purity Drug discovery

Key Research Findings

  • Synthetic Accessibility : Halogenated analogs (e.g., iodinated derivative) exhibit higher synthetic yields (70%) compared to hydroxymethyl derivatives, which face discontinuation challenges .
  • Bioactivity Potential: Difluoromethyl and triazolothiadiazole derivatives show enhanced metabolic stability and target engagement, making them superior for therapeutic development .
  • Crystallographic Insights : Hydrogen-bonding patterns in N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-DMPA facilitate 2D network formation, critical for crystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide

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